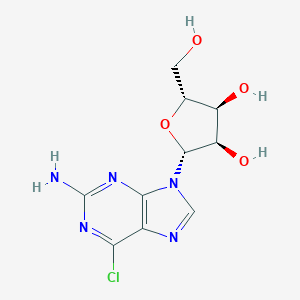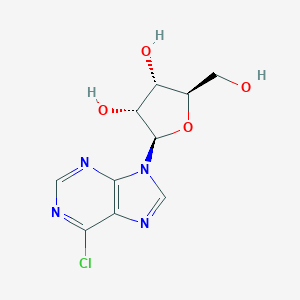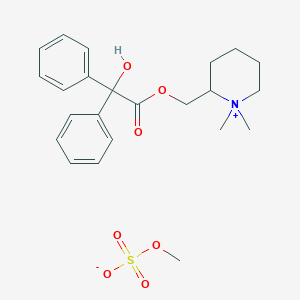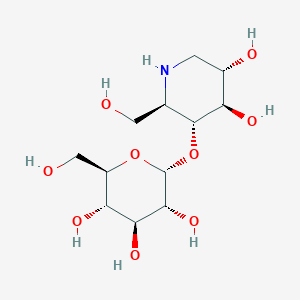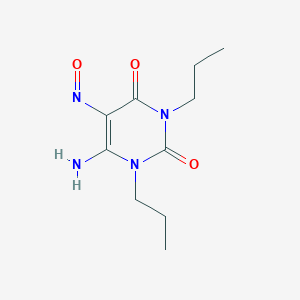
6-Amino-1,3-dipropyl-5-nitrosouracil
Vue d'ensemble
Description
6-Amino-1,3-dipropyl-5-nitrosouracil (6-ADPN) is an organic compound that has been studied extensively for its potential use in scientific research. It is a nitrosourea compound, which is a type of nitrosamine, and is a derivative of uracil, a pyrimidine nucleoside. 6-ADPN has a wide variety of applications in the scientific research field and has been studied for its potential use in the development of new drugs and treatments.
Applications De Recherche Scientifique
Organic Synthesis : The compound reacts with thiols to produce condensation and oxidation-reduction products, indicating its potential use in organic synthesis (Youssefyeh, 1975). Additionally, a method for synthesizing 1,2,4-triazine 4-oxides using 6-amino-5-nitrosouracil and semicarbazides has been developed, suggesting further applications in organic synthesis and catalysis (Yavolovskii & Ivanov, 2007).
Antimicrobial Activity : Derivatives of 6-amino-5-nitrosouracil, such as 5-(3-nitrophenyllazo)-6-aminouracil, have shown antimicrobial activity against various bacteria and fungi (Zaki et al., 2018). This suggests potential applications in developing new antimicrobial agents.
Metal Ion Complexation : Studies have indicated that 5-nitroso-6-aminouracil (ANU) and its derivatives exhibit color changes when complexed with metal ions like cobalt, copper, and nickel, indicating their potential use in metal ion complexation (Kumar et al., 2020).
Pharmaceutical Intermediates : The preparation of derivatives like 1,3-dimethyl-4-amino-5-nitrosouracil (VI) is an efficient method for producing intermediates for theophylline and caffeine (Abramova et al., 1978).
Thermal Studies and Crystallography : Thermal studies on metal complexes of 5-nitrosopyrimidine derivatives, including 6-amino-5-nitrosouracil, have been conducted to understand their thermal decomposition processes (Salas-peregrin et al., 1985). Moreover, the crystal structure of its copper(II) complex has been analyzed, revealing details about its molecular structure (Salas et al., 1992).
Mécanisme D'action
Mode of Action
It is known that the compound can exist in two tautomeric forms: nitrone–enamine form (tautomer a) and oxime–imine form (tautomer b) . The interaction of the compound with its targets and the resulting changes are subject to ongoing research.
Action Environment
The action, efficacy, and stability of 6-Amino-1,3-dipropyl-5-nitrosouracil can be influenced by various environmental factors. For instance, the solvent used can affect the crystallization of the compound, which in turn can influence its action . .
Analyse Biochimique
Biochemical Properties
6-Amino-1,3-dipropyl-5-nitrosouracil plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s nitroso group is known to form covalent bonds with thiol groups in proteins, leading to modifications that can alter protein function and stability . Additionally, this compound can act as an inhibitor or activator of certain enzymes, depending on the specific biochemical context.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux and overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, forming stable complexes that influence their activity. The compound’s ability to form covalent bonds with thiol groups in proteins is a key aspect of its mechanism of action . This interaction can lead to enzyme inhibition or activation, depending on the specific protein and the nature of the modification. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity . The compound’s initial effects on cellular processes can be significant, with long-term exposure potentially leading to changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, with certain dosages required to achieve specific biochemical outcomes. Additionally, high doses of this compound can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites and the overall metabolic balance within cells . Its interactions with key metabolic enzymes can lead to changes in the rates of specific biochemical reactions, thereby affecting the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
6-amino-5-nitroso-1,3-dipropylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-3-5-13-8(11)7(12-17)9(15)14(6-4-2)10(13)16/h3-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHWJHPBAYITQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)N=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409229 | |
| Record name | 6-Amino-5-nitroso-1,3-dipropylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81250-33-1 | |
| Record name | 6-Amino-5-nitroso-1,3-dipropylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


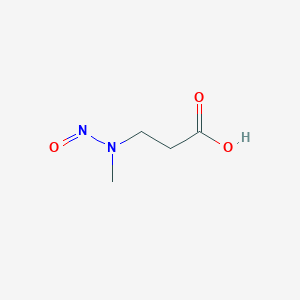
![Methyl 3-[methyl(nitroso)amino]propanoate](/img/structure/B13966.png)
